Product packaging for Cancer/testis antigen 2 (ORF2 (1-11))(Cat. No.:)

Cancer/testis antigen 2 (ORF2 (1-11))

Cat. No.: B1575090
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cancer/Testis Antigens (CTAs) in Tumour Biology and Germline Physiology

Cancer/Testis Antigens (CTAs) represent a group of proteins that have garnered significant interest in cancer immunology and immunotherapy. wikipedia.org Their defining feature is a unique expression pattern: in healthy adults, they are typically found only in male germ cells within the testis, an immune-privileged site. oncotarget.comnih.gov However, these antigens are aberrantly re-expressed in various types of malignant tumors, making them highly specific markers for cancer cells. nih.govgosset.ai This tumor-restricted expression, combined with their ability to provoke an immune response, positions them as prime targets for therapeutic strategies aimed at selectively destroying cancer cells while sparing normal tissues. wikipedia.orgoncotarget.comgosset.ai

The primary characteristic of CTAs is their expression being largely confined to germline cells and cancerous tissues. frontiersin.orgresearchgate.net In normal adult somatic tissues, the genes encoding these antigens are typically silenced, often through epigenetic mechanisms like DNA methylation. wikipedia.orgnih.gov This silence is broken in malignant cells, leading to the production of CTA proteins in cancers such as melanoma, lung cancer, bladder cancer, and breast cancer. wikipedia.orgnih.gov

Normally, the testis is considered an immune-privileged site, partly due to the blood-testis barrier and the lack of Human Leukocyte Antigen (HLA) class I molecules on the surface of germ cells. wikipedia.orgoncotarget.com This prevents the immune system from recognizing CTA proteins as "self." Consequently, when these proteins appear on cancer cells outside of this privileged environment, they are recognized as foreign, or neoantigens, and can elicit both humoral (antibody-based) and cellular (T-cell-based) immune responses. oncotarget.comnih.gov CTA expression is often heterogeneous within tumors and can be associated with tumor progression and metastasis. wikipedia.orgnih.gov

CTAs are broadly categorized into two main groups based on the chromosomal location of their encoding genes. mdpi.com This classification helps in understanding their genetic organization and expression patterns.

X-CT Antigens : This is the larger group, with more than half of all known CTA genes located on the X chromosome. wikipedia.org These genes are often organized in multigene families clustered together. In the testis, X-CT antigens are primarily expressed in spermatogonia, which are the proliferating, undifferentiated germ cells. wikipedia.orgoncotarget.com

Non-X-CT Antigens : These antigens are encoded by genes located on autosomes (non-sex chromosomes). oncotarget.com They are typically single-copy genes and are expressed in the later stages of sperm development, such as in meiotic and post-meiotic spermatocytes. wikipedia.orgoncotarget.com

Table 1: Classification of Cancer/Testis Antigens (CTAs)

ClassificationChromosomal LocationGene OrganizationExpression in Germ CellsExamples
X-CT Antigens X chromosomeOften multigene families in clustersEarly-stage (spermatogonia)MAGE, NY-ESO-1, CTAG2
Non-X-CT Antigens AutosomesMostly single-copy genesLater-stage (spermatocytes)BAGE, SP17, PRAME

Identification and Significance of Cancer/Testis Antigen 2 (CTAG2/LAGE-1)

Cancer/Testis Antigen 2 (CTAG2) is a prominent member of the CTA family and is closely related to another well-studied CTA, NY-ESO-1 (encoded by the CTAG1B gene). nih.govspandidos-publications.com Its tumor-specific expression and immunogenicity make it a significant subject of oncological research. nih.govnih.gov

The gene was first identified and named LAGE-1 (L antigen family member 1) in 1998 through representational difference analysis, a technique used to find genes expressed in a melanoma cell line but not in normal skin. nih.gov Research confirmed its expression in 25-50% of melanomas, non-small-cell lung carcinomas, bladder, prostate, and head and neck cancers, with its only normal expression being in the testis. nih.govsinobiological.comuniprot.org

The protein is known by several names, reflecting its independent discovery and characterization in different contexts. The official gene name is CTAG2. sinobiological.com It has also been referred to as ESO2 (esophageal cancer-related gene 2) and, notably, CAMEL (CTL-recognized antigen on melanoma). nih.govsinobiological.comnih.gov CAMEL refers to a distinct protein that arises from an alternative open reading frame (ORF) of the same gene and is recognized by melanoma-specific cytotoxic T-lymphocytes (CTLs). nih.govsinobiological.com

Table 2: Nomenclature for Cancer/Testis Antigen 2

NameDescriptionSource/Context
CTAG2 Cancer/Testis Antigen 2Official HGNC gene symbol. sinobiological.com
LAGE-1 L antigen family member 1Original name from its discovery in a melanoma cell line. nih.gov
ESO2 Esophageal cancer-related gene 2Associated with expression in esophageal cancer. wikigenes.org
CAMEL CTL-recognized antigen on melanomaA distinct protein produced from an alternative reading frame of the CTAG2 gene. nih.govsinobiological.com

The CTAG2 gene is located on the long arm of the X chromosome, specifically at the Xq28 locus. nih.govsinobiological.comnih.gov The gene consists of 3 exons. nih.gov Through alternative splicing, the CTAG2 gene produces multiple transcript variants, which in turn encode different protein isoforms. nih.govnih.govsinobiological.com

Two major transcripts were initially identified, encoding polypeptides of 180 amino acids (isoform LAGE-1a or LAGE-1S) and a longer 210-amino acid protein (isoform LAGE-1b or LAGE-1L). nih.govsinobiological.comuniprot.orgnih.gov The longer isoform results from an additional segment in the coding region that causes a frameshift, leading to a distinct C-terminus compared to the shorter isoform. nih.gov A third transcript gives rise to the entirely different CAMEL protein due to the use of an alternative start codon and a different reading frame. sinobiological.com

Table 3: Major Transcript Variants and Protein Isoforms of CTAG2

Transcript VariantEncoded IsoformProtein Size (amino acids)Notes
Variant 1LAGE-1a (LAGE-1S)180The shorter, primary isoform. nih.govnih.gov
Variant 2LAGE-1b (LAGE-1L)210Longer isoform with a distinct C-terminus due to a frameshift. nih.govuniprot.orgnih.gov
CAMEL transcriptCAMEL109Results from an alternative open reading frame, producing a completely different protein. sinobiological.com

Rationale for Comprehensive Academic Research on Cancer/Testis Antigen 2 (ORF2 (1-11)) and its Parent Protein

The rationale for intensive research on CTAG2 and its peptide derivatives, such as those from its second open reading frame (ORF2), is rooted in its potential as a target for cancer immunotherapy. gosset.aimdpi.com Because CTAG2 is highly expressed in a variety of cancers but absent from most normal tissues, it is an attractive candidate for therapies designed to specifically target tumors. nih.govnih.govnih.gov

Research has demonstrated that CTAG2 is immunogenic, meaning it can be recognized by the patient's immune system. nih.gov Specifically, both CD8+ cytotoxic T-cells and CD4+ T-helper cells that recognize peptides derived from CTAG2 proteins have been identified in cancer patients. nih.govwikigenes.org The products of the alternative open reading frame (ORF2), in particular, have been shown to stimulate T-helper 1 type CD4+ T cells, which are crucial for orchestrating an effective anti-tumor immune response. nih.govwikigenes.org

The focus on specific peptide fragments like "ORF2 (1-11)" stems from the need to identify the most potent and specific epitopes—the exact parts of the antigen that are recognized by immune cells. By identifying short, immunodominant peptides, researchers can design highly targeted cancer vaccines or engineer T-cells for adoptive cell therapy. nih.govmdpi.com For instance, one study identified a new LAGE-1 peptide at position 103-111 (ELVRRILSR) that is presented by HLA-A68 molecules on tumor cells and recognized by CTLs. nih.gov The systematic discovery of such epitopes derived from parent proteins like CTAG2 is a critical step in developing new, effective immunotherapies for a wide range of cancers, including melanoma, lung cancer, and ovarian cancer. wikigenes.orgresearchgate.net Functional studies have also revealed that CTAG2 may play a role in tumor progression by regulating processes like directional cell migration, providing further incentive to target this protein. nih.gov

Properties

sequence

MLMAQEALAFL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cancer/testis antigen 2 (ORF2 (1-11))

Origin of Product

United States

Molecular Characterization of Cancer/testis Antigen 2 Ctag2 and Its Orf2 1 11 Region

Gene Structure and Alternative Splicing of CTAG2

The gene encoding CTAG2 is located on the X chromosome at position Xq28. nih.govnih.gov The structure of the CTAG2 gene, comprising three exons, gives rise to multiple transcripts through alternative splicing. nih.gov This process of differential splicing, combined with the use of alternative open reading frames, results in a diverse array of protein products from a single gene. nih.govuniprot.org

Two primary transcript variants of CTAG2 have been identified: LAGE-1a and LAGE-1b. nih.govnih.gov These variants arise from alternative splicing of the CTAG2 gene.

LAGE-1a (LAGE-1S): This shorter isoform is encoded by a transcript variant that utilizes a specific splicing pattern. nih.gov

LAGE-1b (LAGE-1L): This longer isoform results from a different transcript variant which includes an additional segment in the 3' coding region, leading to a frameshift. This frameshift results in a distinct and longer C-terminus compared to the LAGE-1a isoform. nih.govnih.gov

The differential expression of these transcripts has been observed in various cancer types. nih.gov

A significant feature of the CTAG2 gene is the presence of an alternative open reading frame (ORF). nih.govgenecards.org This second ORF, known as ORF2, gives rise to a distinct protein named CAMEL (CTL-recognized antigen on melanoma). nih.govuniprot.org The translation of CAMEL occurs from a different reading frame within the CTAG2 mRNA, resulting in a protein with a completely different amino acid sequence compared to the LAGE-1 proteins. nih.gov The expression of CAMEL is initiated from a second start codon within the CTAG2 transcript. nih.gov

Protein Expression and Isoforms Derived from CTAG2 ORFs

The expression of CTAG2-derived proteins is primarily restricted to normal testis tissue. nih.govmdpi.com However, these proteins are aberrantly expressed in a wide array of malignant tumors, including melanoma, non-small-cell lung carcinoma, bladder cancer, and prostate cancer. nih.govmdpi.com This tumor-specific expression makes CTAG2 a member of the cancer-testis antigen family. nih.govuniprot.org

The various transcript variants and the alternative open reading frame of the CTAG2 gene lead to the production of multiple protein isoforms. The main isoforms are LAGE-1a, LAGE-1b, and CAMEL. nih.govnih.gov

IsoformOther NamesOriginKey Feature
LAGE-1a LAGE-1SAlternative splicing of CTAG2Shorter isoform nih.gov
LAGE-1b LAGE-1LAlternative splicing of CTAG2Longer isoform with a distinct C-terminus due to a frameshift nih.govnih.gov
CAMEL -Alternative Open Reading Frame (ORF2)Completely different amino acid sequence from LAGE-1 isoforms nih.gov

This table provides a summary of the protein isoforms derived from the CTAG2 gene.

The CAMEL protein, translated from the alternative ORF2 of the CTAG2 gene, is a recognized tumor antigen. nih.govuniprot.org It has been identified as an antigen that is recognized by melanoma-specific cytotoxic T-lymphocytes (CTLs). nih.govgenecards.org The immunogenicity of the CAMEL protein has been a subject of research, with studies demonstrating that it can induce CD4+ T cell responses. wikigenes.org The expression of CAMEL has been noted in various cancers, contributing to the immunogenic profile of tumors expressing CTAG2. nih.gov

Characterization of the ORF2 (1-11) Peptide Region within CTAG2

The focus of this section is on the specific N-terminal 11-amino acid peptide of the protein product of CTAG2's second open reading frame (ORF2).

While the full-length protein product of CTAG2 ORF2, known as CAMEL, is established as being immunogenic and capable of eliciting T-cell responses, specific research detailing the antigenic or functional importance of the N-terminal 11-amino acid peptide (ORF2 1-11) is not extensively documented in the reviewed scientific literature. uniprot.orgwikigenes.orguct.ac.za

Studies have identified several immunogenic epitopes within the CAMEL protein; however, these characterized epitopes are located in other regions of the protein. nih.gov For instance, a naturally processed epitope recognized by CD4+ T cell clones has been described as CAMEL(81-102). nih.gov

Theoretical predictions of peptide antigenicity often rely on algorithms that assess factors like binding affinity to MHC molecules. mdpi.com However, without specific studies applying these predictive models to the ORF2 (1-11) peptide sequence, its potential as an immunogenic epitope remains speculative. Empirical evidence, which would come from experiments testing the ability of this specific peptide to be recognized by T-cells or to induce an immune response, is also not prominently available in the current body of research.

Contextual Location and Potential Cleavage Sites Leading to ORF2 (1-11)

Cancer/Testis Antigen 2 (CTAG2), also known as LAGE-1, is a member of the cancer-testis antigen family, characterized by its expression in various tumors and restricted expression in normal tissues, primarily the testis. sinobiological.comnih.gov The CTAG2 gene can produce different protein products through alternative splicing and the use of alternative open reading frames (ORFs). sinobiological.comuniprot.org One such product is a 109-amino acid protein named CAMEL (CTL-recognized antigen on melanoma), which arises from the utilization of a second start codon within the CTAG2 mRNA. sinobiological.comuniprot.org This results in a protein with a completely different reading frame compared to the canonical CTAG2 protein. uniprot.org

The subject of this article, the "ORF2 (1-11)" fragment, represents the first 11 amino acids of this alternative CAMEL protein. The generation of such a specific peptide fragment from the full-length CAMEL protein is a critical event, likely involving intracellular proteolytic processing. The primary mechanism for the generation of peptide epitopes for presentation by Major Histocompatibility Complex (MHC) class I molecules is through proteasomal degradation. nih.gov The proteasome is a multi-catalytic protease complex that cleaves proteins into smaller peptides. nih.gov These peptides can then be transported to the endoplasmic reticulum for loading onto MHC molecules.

While direct experimental evidence detailing the precise cleavage sites that produce the ORF2 (1-11) fragment is not extensively documented in publicly available literature, the process would involve the cleavage of the peptide bond following the 11th amino acid of the CAMEL protein. The specificity of proteasomal cleavage is influenced by the amino acid sequence surrounding the cleavage site.

Furthermore, other proteases within the cell could also potentially contribute to the processing of the CAMEL protein. The identification of naturally processed and presented epitopes, such as CAMEL-derived peptides, by T-cells provides indirect evidence for the proteolytic generation of fragments from this protein. nih.gov For instance, a naturally processed epitope, CAMEL(81-102), has been identified and shown to be presented by HLA-DR11 and HLA-DR12. nih.gov This demonstrates that the CAMEL protein is indeed processed and presented to the immune system.

Post-Translational Modifications of CTAG2 and their Potential Impact on ORF2 (1-11)

Post-translational modifications (PTMs) are covalent enzymatic modifications of proteins following their biosynthesis, which can significantly alter their function, localization, and stability. nih.govnih.gov The full-length CTAG2 protein is known to undergo several PTMs, including acetylation, methylation, and phosphorylation. broadinstitute.org These modifications can influence protein-protein interactions, protein stability, and signaling cascades.

The direct impact of these PTMs on the generation or function of the specific ORF2 (1-11) fragment is an area requiring further investigation. However, we can speculate on the potential implications:

Influence on Proteolytic Processing: PTMs within or near the ORF2 (1-11) region of the CAMEL protein could influence its recognition and cleavage by proteasomes or other proteases. For example, phosphorylation can alter the conformation of a protein, potentially exposing or masking cleavage sites.

Alteration of Immunogenicity: If the ORF2 (1-11) peptide is presented as an epitope, PTMs within this sequence could alter its binding affinity to MHC molecules or its recognition by T-cell receptors. This could either enhance or diminish the immune response against cells expressing CTAG2.

Modulation of Protein Function: While the precise function of the short ORF2 (1-11) peptide is unknown, any intrinsic activity could be modulated by PTMs. For instance, N-terminal acetylation is a common PTM that can affect protein stability and interactions. nih.gov

The study of protein N-termini, a field known as N-terminalomics, has developed methods to specifically identify and characterize N-terminal peptides, including those generated by proteolytic cleavage. nih.gov Application of such techniques to the CTAG2/CAMEL protein could provide direct evidence for the existence and post-translational modifications of the ORF2 (1-11) fragment in a biological context.

Expression and Regulation of Cancer/testis Antigen 2 Ctag2

Tissue-Specific Expression Patterns of CTAG2

The expression of CTAG2 is tightly controlled and exhibits a high degree of tissue specificity. In healthy individuals, its presence is primarily confined to specific cell types within the testis, placenta, and to a lesser extent, the ovary. nih.govuniprot.orgnih.gov However, this restricted expression is lost in various cancers, leading to its aberrant presence in malignant tissues. genecards.orguniprot.org

In normal adult tissues, CTAG2 expression is predominantly found in the germ cells of the testis. uniprot.orgnih.gov Specifically, it is expressed in spermatogonia and primary spermatocytes. This expression pattern is characteristic of many cancer-testis antigens, which are thought to play roles in gametogenesis and embryonic development. nih.gov

Beyond the testis, CTAG2 expression has also been detected in the placenta, a tissue that shares some characteristics with tumors, such as rapid proliferation and immune evasion. nih.govnih.gov Studies have shown that several CT antigens are present in the placenta, although the specific timing and cellular localization of CTAG2 expression during placental development are still being fully elucidated. nih.gov Low levels of CTAG2 have also been reported in the ovary, specifically within germ cells of the fetal ovary. nih.gov

Table 1: CTAG2 Expression in Normal Human Tissues

TissueExpression LevelSpecific Cell Types
TestisHighSpermatogonia, Primary Spermatocytes
PlacentaLow to ModerateTrophoblastic cells
OvaryVery LowFetal germ cells
Other Somatic TissuesGenerally NegativeNot Expressed

A hallmark of CTAG2 is its re-expression in a wide range of human cancers. genecards.orguniprot.org This aberrant expression is not a universal feature of all tumors but is observed in a significant subset of various cancer types, making it a potential biomarker and therapeutic target.

Prominent among the malignancies expressing CTAG2 is melanoma, where its presence has been frequently documented. genecards.orguniprot.org In breast cancer, CTAG2 expression has also been identified and is often associated with more aggressive tumor subtypes. genecards.org Furthermore, studies have highlighted the expression of CTAG2 in hepatocellular carcinoma (HCC), where it may play a role in tumor progression. nih.gov Other cancers reported to express CTAG2 include non-small-cell lung carcinoma, bladder cancer, and prostate cancer. uniprot.org

Table 2: Frequency of CTAG2 Expression in Various Malignancies

Cancer TypeReported Expression FrequencyReferences
Melanoma25-50% uniprot.org
Breast CancerVariable genecards.orgnih.gov
Hepatocellular Carcinoma (HCC)Significantly higher in tumor vs. adjacent tissue nih.govnii.ac.jp
Non-Small-Cell Lung Carcinoma25-50% uniprot.org
Bladder Cancer25-50% uniprot.org
Prostate Cancer25-50% uniprot.org

A critical aspect of CTAG2 expression in malignancies is its heterogeneity. sdu.dk This means that even within a single tumor that is positive for CTAG2, not all cancer cells will necessarily express the antigen. sdu.dk This variability can occur between different tumor nodules in the same patient and even among cells within the same tumor mass. sdu.dknih.gov Such intratumoral heterogeneity has significant implications for targeted therapies, as CTAG2-negative cancer cells could escape immune attack and lead to tumor relapse. sdu.dk The level of antigen expression can also vary, which is a crucial factor for immunotherapies like CAR T-cell therapy, where antigen density can influence efficacy. nih.gov

Aberrant Expression in Malignancies (e.g., Melanoma, Breast Cancer, HCC)

Epigenetic Regulation of CTAG2 Gene Expression

The differential expression of CTAG2 in normal and cancerous tissues is primarily controlled by epigenetic mechanisms. nih.govnih.gov These are modifications to the DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. In the case of CTAG2, DNA methylation and histone modifications are key players in silencing its expression in normal somatic tissues and allowing its reactivation in cancer cells. nih.govnih.gov

DNA methylation is a fundamental epigenetic mechanism that typically leads to gene silencing when it occurs in the promoter region of a gene. nih.govdntb.gov.ua In normal somatic tissues, the promoter of the CTAG2 gene is often hypermethylated, which prevents the binding of transcription factors and effectively switches the gene off. nih.gov

In contrast, a global DNA hypomethylation is a common feature of cancer cells. nih.gov This can lead to the demethylation of the CTAG2 promoter, allowing for the transcriptional machinery to access the gene and initiate its expression. nih.govnih.gov The reactivation of CTAG2 and other cancer-testis antigens in tumors is strongly associated with this promoter hypomethylation. nih.govnih.gov Studies have shown that treatment of cancer cells with DNA methyltransferase inhibitors (DNMTis), such as 5-aza-2'-deoxycytidine, can induce or upregulate the expression of CTAG2. nih.govwikigenes.org This demonstrates the direct role of DNA methylation in controlling the expression of this antigen.

Histone modifications are another layer of epigenetic control that works in concert with DNA methylation to regulate gene expression. numberanalytics.comnumberanalytics.comnih.gov Histones are proteins around which DNA is wrapped, and chemical modifications to their tails can either promote a condensed, transcriptionally silent chromatin state (heterochromatin) or a more open, transcriptionally active state (euchromatin). numberanalytics.comnih.gov

The silencing of CTAG2 in normal tissues is associated with repressive histone marks, such as the methylation of specific lysine (B10760008) residues on histone H3 (e.g., H3K9me3, H3K27me3). nih.gov Conversely, the reactivation of CTAG2 in cancer cells is often accompanied by the presence of activating histone marks, such as histone acetylation (e.g., H3K27ac) and certain types of histone methylation (e.g., H3K4me3), in the gene's promoter region. numberanalytics.com

The interplay between DNA methylation and histone modifications is crucial. nih.gov For instance, methylated DNA can recruit proteins that, in turn, recruit histone deacetylases (HDACs), enzymes that remove acetyl groups from histones and promote a repressive chromatin structure. qiagen.com Treatment of cancer cells with HDAC inhibitors, sometimes in combination with DNMTis, has been shown to synergistically increase the expression of cancer-testis antigens, including CTAG2, by promoting a more open and transcriptionally permissive chromatin environment. sdu.dkwikigenes.org This highlights the intricate and coordinated epigenetic regulation of CTAG2 expression.

Transcriptional and Post-Transcriptional Control Mechanisms

The regulation of CTAG2 expression involves a complex interplay of genetic and epigenetic events that govern its transcription and subsequent mRNA processing. While normally silenced in somatic tissues, its re-expression in tumor cells is a key area of investigation.

Transcriptional Control: A primary mechanism governing the silence of CTAG2 and other cancer-testis (CT) antigens in normal somatic cells is epigenetic regulation. nih.govnih.gov The promoter regions of these genes are often hypermethylated, a state where methyl groups are attached to CpG dinucleotides in the DNA. nih.govfrontiersin.org This hypermethylation leads to a condensed chromatin structure, preventing transcription factors and the cellular transcription machinery from accessing the gene, thus keeping it in a transcriptionally inactive state. nih.gov

In cancer cells, a process of genome-wide demethylation or promoter-specific hypomethylation is frequently observed, which is strongly correlated with the activation of CT genes like CTAG2. nih.govnih.govfrontiersin.org This removal of methyl groups opens up the chromatin structure, allowing for the initiation of transcription. The treatment of cancer cell lines with DNA methyltransferase inhibitors (DNMTi), such as 5-aza-2'-deoxycytidine (Decitabine), has been shown to reverse this silencing and induce the expression of CTAG2. wikigenes.orgnih.gov

In addition to DNA methylation, histone modifications also play a crucial role. Histones are proteins that package DNA into chromatin, and their modification status influences gene expression. nih.gov The acetylation of histones generally leads to a more open chromatin state and gene transcription, while deacetylation, mediated by histone deacetylases (HDACs), results in chromatin compaction and gene repression. nih.gov The use of HDAC inhibitors, such as Trichostatin A (TSA), often in combination with DNMT inhibitors, can synergistically increase the expression of CT antigens, further highlighting the importance of the epigenetic landscape in controlling CTAG2 transcription. wikigenes.org For instance, the tumor suppressor gene LSAMP may indirectly upregulate CTAG2, possibly through mechanisms involving these epigenetic pathways. nih.gov

MicroRNAs are small, non-coding RNA molecules that typically bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to their degradation or the inhibition of their translation. nih.govnumberanalytics.comnih.govyoutube.com This process is a fundamental layer of gene expression control in both normal physiology and disease, including cancer. nih.govmdpi.com Although aberrant miRNA expression is a common feature in cancer, specific miRNAs that directly target and regulate CTAG2 have yet to be fully elucidated. nih.gov

The existence of different CTAG2 transcript variants, such as LAGE-1a and LAGE-1b, which result in protein isoforms with distinct C-termini, points towards alternative splicing as another potential layer of post-transcriptional control. nih.gov Furthermore, studies on other CT antigens, such as MAGEC2, have shown that protein stability can be regulated through post-transcriptional modifications and the proteasome degradation pathway, a mechanism that could potentially also apply to CTAG2. nih.gov

Factors Modulating CTAG2 Expression in Cellular Models

The expression of CTAG2 can be influenced by various factors and cellular states, as demonstrated in numerous in vitro studies using cancer cell lines. These models are crucial for understanding the molecular pathways that govern CTAG2 re-expression in tumors.

One of the most significant factors modulating CTAG2 expression is the epigenetic state of the cell. As detailed in the table below, treatment with epigenetic-modifying agents is a well-established method for inducing CTAG2 expression in cancer cell lines where it is otherwise silenced.

Cellular differentiation status has also been shown to impact CTAG2 expression. In the Caco-2 colorectal cancer cell line, which can spontaneously differentiate in culture, the expression of CTAG2 was found to be upregulated during the mesenchymal-to-epithelial transition (MET). plos.org This dynamic regulation suggests that CTAG2 expression is not static but can be modulated by the phenotypic plasticity of cancer cells. plos.org Furthermore, in breast cancer cell models, CTAG2 is induced along with other CT antigens, suggesting a coordinated regulation as cells acquire invasive traits. nih.gov

The table below summarizes key research findings on the factors that modulate CTAG2 expression in various cellular models.

Cellular Model Modulating Factor/Condition Effect on CTAG2 Expression Key Findings References
Esophageal Cancer Cell Lines5'-aza-2'-deoxycytidine (DNMT inhibitor) and Trichostatin A (HDAC inhibitor)InductionTreatment with these epigenetic drugs induced the expression of LAGE-1 (CTAG2). wikigenes.org
Glioma Cell LinesDecitabine (DAC; a DNMT inhibitor)UpregulationDAC treatment led to the reversal of DNA hypermethylation and induced CTAG2 expression. nih.gov
Breast Cancer Cells (SUM159T)Induction of an invasive "trailblazer" stateCoordinated inductionCTAG2 was induced along with SPANX-A/C/D as cells converted to an invasive phenotype. nih.gov
Colorectal Cancer Cells (Caco-2)Spontaneous differentiation (Mesenchymal-to-Epithelial Transition)UpregulationCTAG2 expression increased as cells transitioned to a more epithelial state. plos.org
Chondrosarcoma Cells5-Aza-2-deoxycitabine (DNMT inhibitor)InductionTreatment with the demethylating agent led to the expression of NY-ESO-1/LAGE-1s, making them targets for T-cells. nih.gov

Cellular and Subcellular Localization of Cancer/testis Antigen 2 Ctag2 and Antigen Processing

Intracellular Distribution of CTAG2 Protein

The CTAG2 protein exhibits a distinct subcellular distribution pattern. Studies have shown that CTAG2 is distributed throughout the cell. oncotarget.com According to data from the Human Protein Atlas, CTAG2 is localized to the nucleoplasm and vesicles. proteinatlas.org This widespread distribution is in contrast to other cancer-testis antigens, suggesting unique functional roles. oncotarget.com In normal tissue, CTAG2 shows cytoplasmic expression in a subset of cells within the seminiferous ducts of the testis. proteinatlas.orgproteinatlas.org In cancer tissues, a weak to moderate cytoplasmic staining pattern is observed in many cases. proteinatlas.org

A key aspect of CTAG2's function is its interaction with specific cellular organelles, most notably the centrosome. oncotarget.com The centrosome acts as the primary microtubule-organizing center in animal cells and is integral to processes like cell division and migration. nih.gov Research has revealed that CTAG2 physically interacts with Pericentrin, a core component of the pericentriolar material that surrounds the centrioles. oncotarget.comnih.govnih.gov

This interaction is significant for cancer cell behavior. Functional analyses have demonstrated that CTAG2's association with Pericentrin at the centrosome is necessary for the directional migration of breast cancer cells. oncotarget.com While CTAG2 interacts with Pericentrin, the depletion of CTAG2 does not prevent Pericentrin from localizing to the centrosome. oncotarget.com However, the depletion of Pericentrin leads to the loss of CTAG2 foci, indicating that CTAG2's presence at the centrosome is dependent on Pericentrin. oncotarget.com This specific interaction highlights a mechanism by which a cancer-testis antigen can contribute to neoplastic traits like invasion. oncotarget.com

Mechanisms of Antigen Processing and Presentation for CTAG2-Derived Peptides

For CTAG2 to be a target for the immune system, peptides derived from the protein must be processed and presented on the cell surface by Major Histocompatibility Complex (MHC) molecules. oncohemakey.comcreative-diagnostics.com This process alerts T cells to the presence of this "non-self" or aberrantly expressed antigen. oncohemakey.comnih.gov There are two primary pathways for antigen presentation, both of which are relevant for CTAG2.

The MHC class I pathway is responsible for presenting peptides from endogenous proteins, such as intracellular tumor antigens like CTAG2, to CD8+ cytotoxic T lymphocytes. nih.govimmunology.org The process begins with the degradation of the CTAG2 protein within the cell's cytoplasm by the proteasome, a large protein complex that breaks down proteins into smaller peptides. youtube.comnih.gov

These resulting peptides, typically 8-10 amino acids long, are then transported from the cytoplasm into the endoplasmic reticulum (ER) by a specialized transporter called the Transporter associated with Antigen Processing (TAP). creative-diagnostics.comimmunology.orgyoutube.com Inside the ER, these CTAG2-derived peptides are loaded onto newly synthesized MHC class I molecules. youtube.com This loading is facilitated by a group of chaperone proteins known as the peptide-loading complex. immunology.org Once a peptide is securely bound, the stable peptide-MHC class I complex is transported through the Golgi apparatus to the cell surface. creative-diagnostics.comyoutube.com On the surface of the tumor cell, the complex can be recognized by the T-cell receptors on CD8+ T cells, triggering the destruction of the cancer cell. immunology.org

Table 1: Overview of the MHC Class I Presentation Pathway for CTAG2

StepLocationKey Molecules InvolvedOutcome
Protein Degradation CytoplasmCTAG2 Protein, ProteasomeGeneration of short peptide fragments from CTAG2. youtube.comnih.gov
Peptide Transport Cytoplasm to Endoplasmic Reticulum (ER)CTAG2 peptides, TAP (Transporter associated with Antigen Processing)Translocation of peptides into the ER lumen. creative-diagnostics.comimmunology.org
Peptide Loading Endoplasmic Reticulum (ER)CTAG2 peptides, MHC Class I molecules, Peptide-Loading Complex (e.g., Calreticulin, Tapasin)Binding of CTAG2 peptides to the MHC Class I groove. immunology.orgyoutube.com
Surface Presentation ER → Golgi → Cell SurfacePeptide-MHC Class I ComplexDisplay of the CTAG2 epitope on the cell surface for recognition by CD8+ T cells. immunology.orgyoutube.com

The MHC class II pathway typically presents peptides from exogenous proteins that are taken up by professional antigen-presenting cells (APCs) like dendritic cells, macrophages, and B cells. nih.govfrontiersin.org These peptides are presented to CD4+ helper T cells, which play a critical role in orchestrating a broader and more durable anti-tumor immune response. nih.govnih.gov However, endogenous proteins like CTAG2 can also be processed through this pathway, often via a process called autophagy, where intracellular components are delivered to lysosomal compartments for degradation. nih.gov

In the MHC class II pathway, proteins are degraded into longer peptides (13-25 amino acids) within endosomal and lysosomal compartments. nih.govfrontiersin.org Newly synthesized MHC class II molecules are directed to these same compartments, initially with their peptide-binding groove blocked by the invariant chain (Ii). immunology.orgnih.gov In the lysosomes, the invariant chain is cleaved, leaving a small fragment called CLIP in the groove. immunology.org Specific molecules, such as HLA-DM, then facilitate the exchange of CLIP for an antigenic peptide derived from CTAG2. creative-diagnostics.comimmunology.org The stable peptide-MHC class II complex is then transported to the cell surface for recognition by CD4+ T cells. immunology.orgnih.gov

Significantly, research has shown that an alternative open reading frame (ORF2) of the LAGE-1 gene (CTAG2) is a source of multiple epitopes presented by MHC class II molecules. nih.gov These epitopes are described as "promiscuous" because they can bind to several different types of HLA-DR molecules, which are a major group of human MHC class II proteins. nih.gov This promiscuity is highly advantageous for vaccine development, as it means a single peptide epitope can be effective in a larger portion of the patient population with diverse HLA genotypes. nih.govnih.gov

A study systematically screened overlapping peptides from the LAGE-1 ORF2 sequence and identified several that could stimulate T-helper 1 (Th1) type CD4+ T cells, which are crucial for promoting cytotoxic T-lymphocyte (CTL) responses against tumors. nih.gov Clones of these CD4+ T cells were able to recognize not only lab-prepared peptides but also autologous dendritic cells that had processed the full-length LAGE-1 ORF2 protein, confirming natural processing and presentation. nih.gov

Table 2: Identified Promiscuous HLA-DR-Restricted Epitopes from LAGE-1 ORF2

Peptide SequenceRestrictionFinding
Multiple LAGE-1 ORF2 peptidesHLA-DRB10401Identified as capable of stimulating melanoma-reactive CD4+ T cells. nih.gov
Two additional LAGE-1 ORF2 sequencesMultiple HLA-DR moleculesDemonstrated broad binding capability to various HLA-DR molecules, indicating promiscuity. nih.gov
LAGE-1 ORF2-derived peptidesMultiple HLA-DR moleculesConfirmed to stimulate CD4+ T cells when presented by various HLA-DR molecules beyond just HLA-DRB10401. nih.gov

This discovery provides a strong rationale for including peptides from the CTAG2/LAGE-1 ORF2 in cancer vaccines to elicit robust CD4+ T-helper cell responses, which are vital for establishing long-lasting anti-tumor immunity in patients with CTAG2-positive cancers. nih.gov

Functional Roles of Cancer/testis Antigen 2 Ctag2 in Cellular Processes and Pathology Mechanistic Studies

Mechanistic Role in Normal Germline Development

While the precise molecular functions of many cancer-testis antigens (CTAs) in normal development remain to be fully elucidated, the expression pattern of CTAG2 provides clues to its role. nih.gov In healthy tissues, CTAG2 expression is almost exclusively found in the testis. uniprot.orgproteinatlas.org Its expression is tightly regulated and restricted to a narrow window of male germ cell development, specifically during spermatogenesis. nih.gov This suggests CTAG2 plays a functional role in the complex processes of cell division and differentiation required to produce sperm. nih.gov Though its exact mechanisms are still under investigation, it is believed to be involved in regulating the development of primordial germ cells. nih.gov

Contribution to Neoplastic Phenotypes and Tumour Progression

The aberrant activation of CTAG2 in somatic cells contributes significantly to cancer development by driving cellular activities that are hallmarks of cancer. nih.gov Its expression is linked to advanced tumor stages and is more common in metastatic tumors than in primary ones, underscoring its role in tumor progression. nih.gov

CTAG2 plays a notable role in fostering the proliferation and survival of cancer cells. This function is thought to be mediated through its influence on the cell cycle. nih.gov In preclinical breast cancer models, the depletion of CTAG2 was shown to significantly decrease primary tumor growth, indicating its importance for tumor development in a living organism. nih.gov The re-expression of the tumor suppressor LSAMP in an osteosarcoma model was found to inhibit tumor growth, possibly by upregulating genes including CTAG2, suggesting a complex, context-dependent role in proliferation. nih.govnih.gov

A well-documented function of CTAG2 is its ability to promote cancer cell migration and invasion. nih.gov It often works in conjunction with other proteins to enhance the epithelial-to-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. nih.govmdpi.com The mechanism behind this function is CTAG2's ability to facilitate directional migration. nih.gov This is achieved through a direct physical interaction with Pericentrin, a key scaffolding protein located at the centrosome. nih.gov A portion of CTAG2 is recruited to the centrosome, an organelle that organizes microtubules and is critical for establishing cell polarity. nih.gov The CTAG2-Pericentrin interaction is crucial for invasive behavior, as the depletion of Pericentrin also leads to reduced cancer cell invasion. nih.gov

CTAG2 is implicated in the regulation of cell division and the maintenance of genomic stability, two processes that are fundamentally disrupted in cancer. nih.govgustaveroussy.frcnrs.fr Its interaction with the centrosomal protein Pericentrin links it directly to the mechanics of mitosis, as the centrosome is the primary organizer of the mitotic spindle. nih.gov By influencing centrosome function, CTAG2 may help cancer cells, which are characterized by rapid and uncontrolled proliferation, to avoid catastrophic errors during cell division. gustaveroussy.fr

Interaction with Other Cellular Proteins and Signaling Pathways

CTAG2 does not function in isolation but is part of complex cellular networks and signaling pathways. Its activities primarily affect the cell cycle and DNA replication. frontiersin.org In some cancers, CTAG2 expression is correlated with that of other proteins known to be markers of aggressiveness. nih.gov There is also evidence suggesting a potential connection to the Wnt signaling pathway, a critical network that governs cell proliferation and migration and is frequently dysregulated in cancer. frontiersin.orgresearchgate.net

The functions of CTAG2 are mediated through its interactions with other proteins. nih.gov Network analysis has begun to map these connections, revealing a web of interactions that underpin its role in cancer. The most clearly defined interaction is with Pericentrin, which is fundamental to CTAG2's role in promoting cell migration. nih.gov

Interactive Table of CTAG2 Protein Interactions

Interacting ProteinContextFunctional ImplicationSource
PericentrinBreast CancerDirectional cell migration, invasion, centrosome function nih.govnih.govmdpi.com
AXIN2Two-hybrid arrayPotential link to Wnt signaling pathway uniprot.org
TRIP6Binary InteractionNot fully elucidated uniprot.org
UBQLN1Binary InteractionNot fully elucidated uniprot.org
DESI1Binary InteractionNot fully elucidated uniprot.org

Influence on Key Oncogenic and Tumour Suppressor Pathways

Cancer/Testis Antigen 2 (CTAG2) contributes to tumorigenesis by influencing cellular processes that are hallmarks of cancer, particularly those related to cell cycle progression and invasion. While its role is an active area of investigation, research has primarily elucidated its impact on pathways governing mitosis and cell migration rather than direct modulation of major signaling cascades like PI3K/Akt or Wnt/β-catenin. Similarly, direct regulatory interactions between CTAG2 and the p53 tumor suppressor pathway are not yet firmly established.

Association with Cell Cycle Regulation

Evidence suggests a significant role for CTAG2 in the regulation of the cell cycle. In studies on hepatocellular carcinoma (HCC), Gene Set Enrichment Analysis (GSEA) has demonstrated a clear association between high CTAG2 expression and the cell cycle pathway. nih.gov This connection is supported by mechanistic findings in breast cancer, where CTAG2 is known to interact with Pericentrin, a key protein of the centrosome involved in mitotic spindle formation and cell cycle progression. nih.govnih.gov

The depletion of CTAG2 in breast cancer cell lines leads to a drastic reduction in primary tumor growth, indicating that its function extends beyond promoting invasion to include fundamental processes related to cell proliferation. nih.gov Although CTAG2 is distributed throughout the cell, a fraction is highly concentrated in a single point near the nucleus, consistent with a centrosomal location. nih.govnih.gov This localization and its interaction with Pericentrin strongly imply that CTAG2 exerts its oncogenic effects, at least in part, by influencing the mitotic machinery, thereby facilitating unchecked cell division. nih.govnih.gov

Role in Cell Migration and Invasion Pathways

A primary function of CTAG2 in promoting cancer pathology is its role in enhancing cell invasion and migration. Functional analyses in breast cancer have revealed that CTAG2 is necessary for directional migration. nih.gov This is mechanistically linked to its interaction with the centrosomal protein Pericentrin. nih.gov The centrosome acts as a microtubule-organizing center and is crucial for establishing cell polarity, which is essential for directional cell movement.

The depletion of either CTAG2 or its interacting partner Pericentrin was shown to reduce the invasive capabilities of breast cancer cells. nih.gov This indicates that CTAG2 likely functions as part of a protein complex at the centrosome to regulate the cytoskeletal dynamics required for invasion. nih.gov Unlike other Cancer-Testis Antigens that may promote the formation of specific invasive structures, CTAG2's contribution appears to be distinctly tied to the directional aspect of cell migration. nih.gov

Table 1: Mechanistic Insights into CTAG2's Influence on Cellular Pathways

Pathway/ProcessCTAG2's RoleKey Interacting ProteinObserved Phenotype/ConsequenceCancer ModelSource
Cell Cycle / MitosisAssociated with cell cycle pathway; influences mitosis.PericentrinDepletion of CTAG2 drastically reduces primary tumor growth.Breast Cancer, Hepatocellular Carcinoma nih.govnih.gov
Cell Migration / InvasionPromotes directional cell migration and invasion.PericentrinCTAG2 is necessary for directional migration; its depletion reduces invasive ability.Breast Cancer nih.gov

Table 2: Compound Names Mentioned in the Article

Abbreviation/SymbolFull Name
CTAG2Cancer/Testis Antigen 2
GSEAGene Set Enrichment Analysis
HCCHepatocellular Carcinoma
p53Tumor Protein p53
PI3K/AktPhosphoinositide 3-kinase / Protein Kinase B
Wnt/β-cateninWingless-related integration site / beta-catenin

Advanced Research Methodologies for Studying Cancer/testis Antigen 2 Orf2 1 11

Molecular Biology Techniques for CTAG2 Gene and Transcript Analysis

Gene Expression Profiling (e.g., RT-PCR, RNA-Seq)

The expression of the CTAG2 gene is a key area of investigation, as its protein products are typically restricted to germ cells but can be aberrantly expressed in various cancers. sigmaaldrich.comuniprot.org Researchers employ several powerful techniques to quantify and analyze CTAG2 mRNA levels in both normal and cancerous tissues.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a widely used method to detect and quantify CTAG2 expression. This technique involves converting RNA isolated from cells or tissues into complementary DNA (cDNA), which is then amplified using specific primers for the CTAG2 gene. youtube.comyoutube.com Studies have utilized RT-PCR to demonstrate the expression of CTAG2 (also known as LAGE-1) in various malignancies, including epithelial ovarian cancer and transitional cell carcinoma. wikigenes.org For instance, in a study on multiple myeloma, RT-PCR was used to evaluate CTA expression on non-purified samples. haematologica.org Quantitative RT-PCR (qRT-PCR) further allows for the precise measurement of the amount of CTAG2 transcript, providing insights into the level of gene expression. youtube.comyoutube.com

RNA-Sequencing (RNA-Seq) offers a more comprehensive and high-throughput approach to gene expression analysis. youtube.com This next-generation sequencing technique allows for the profiling of the entire transcriptome, providing a detailed view of all RNA molecules in a sample, including different splice variants and alternative transcripts of CTAG2. nih.govnih.gov RNA-Seq has been instrumental in large-scale studies of hepatocellular carcinoma and multiple myeloma, revealing the frequency of CTAG2 expression and its correlation with clinical outcomes. nih.govnih.gov For example, a study on hepatocellular carcinoma utilized RNA-sequencing on multi-regional tumor samples to identify differentially expressed genes, including X chromosome-located CTAs like CTAG2. nih.gov

Technique Description Application in CTAG2 Research Key Findings
RT-PCR Detects and quantifies specific RNA transcripts by reverse transcribing them into cDNA, followed by PCR amplification.Used to determine the presence and relative abundance of CTAG2 mRNA in various cancer tissues and cell lines. wikigenes.orghaematologica.orgConfirmed aberrant expression of CTAG2 in cancers like epithelial ovarian cancer and multiple myeloma. wikigenes.orghaematologica.org
RNA-Seq A high-throughput sequencing method that provides a comprehensive profile of the transcriptome. youtube.comEmployed in large cancer cohorts to analyze CTAG2 expression levels, identify splice variants, and correlate expression with clinical data. nih.govnih.govRevealed high intra-tumor heterogeneity of CTAs and linked high CTAG2 expression to prognosis in hepatocellular carcinoma and multiple myeloma. haematologica.orgnih.gov

Cloning and Expression of CTAG2 Variants and Fragments

To study the function and immunogenicity of CTAG2 and its variants, such as the protein derived from the alternative open reading frame (ORF2), researchers often clone the corresponding DNA sequences into expression vectors. This allows for the production of the protein in a controlled laboratory setting, such as in bacterial or mammalian cell lines.

The process typically involves isolating the CTAG2 gene or its specific fragments from cDNA libraries and inserting them into plasmids. nih.gov These recombinant plasmids can then be introduced into host cells for protein expression. This technique is fundamental for producing the necessary materials for subsequent biochemical and immunological studies. For instance, the expression of CTAG2 fragments is essential for raising antibodies or for use in T-cell stimulation assays. nih.gov The gene has been associated with various cancers, including melanoma and cellular myxoid liposarcoma. genecards.org

Biochemical and Proteomic Approaches for CTAG2 Protein Characterization

Understanding the biochemical properties and interactions of the CTAG2 protein and its fragments is crucial for elucidating its biological function.

Peptide Synthesis and Mass Spectrometry for Fragment Identification (e.g., ORF2 (1-11))

Peptide synthesis is a cornerstone for studying specific regions of the CTAG2 protein, such as the immunogenic epitope ORF2 (1-11). albany.edu Chemical synthesis allows for the production of short, defined peptide sequences in large quantities and high purity. albany.eduumgccc.org These synthetic peptides are invaluable for a range of applications, including their use as antigens in immunological assays to probe T-cell responses. d-nb.info

Mass spectrometry (MS) is a powerful analytical technique used for the identification and characterization of proteins and peptides. diva-portal.org In the context of CTAG2, MS is used to confirm the identity and purity of synthetic peptides like ORF2 (1-11). umgccc.org Furthermore, proteomic approaches often employ MS to identify proteins that are present in a complex biological sample, such as a tumor tissue lysate. nih.govthermofisher.com This can help to confirm the expression of CTAG2 at the protein level. Advanced MS techniques can also be used to identify post-translational modifications on the CTAG2 protein, which may influence its function and immunogenicity. researchgate.net

Methodology Purpose in CTAG2 Research Example Application
Peptide Synthesis To produce specific CTAG2 fragments like ORF2 (1-11) for immunological studies. albany.eduumgccc.orgd-nb.infoSynthesis of the ORF2 (1-11) peptide to test for specific T-cell responses in cancer patients. nih.govd-nb.info
Mass Spectrometry To verify the sequence and purity of synthetic peptides and to identify CTAG2 protein in biological samples. umgccc.orgdiva-portal.orgAnalysis of synthetic ORF2 (1-11) to ensure its correct composition before use in T-cell assays. psu.edu

Protein Interaction Studies (e.g., Co-immunoprecipitation, Yeast Two-Hybrid)

Identifying the proteins that interact with CTAG2 is key to understanding its cellular function. Two common methods for this are co-immunoprecipitation and the yeast two-hybrid system.

Co-immunoprecipitation (Co-IP) is used to identify in vivo protein-protein interactions. nih.govspringernature.com This technique involves using an antibody to pull down a specific protein (in this case, CTAG2) from a cell lysate. Any proteins that are bound to CTAG2 will also be pulled down and can then be identified by techniques like Western blotting or mass spectrometry. springernature.com For example, research has shown that CTAG2 interacts with Pericentrin at the centrosome, an interaction that was confirmed by co-immunoprecipitation. nih.gov

The Yeast Two-Hybrid (Y2H) system is a genetic method used to discover protein-protein interactions. nih.gov It relies on the reconstitution of a functional transcription factor in yeast when two proteins of interest interact. researchgate.net One protein is fused to a DNA-binding domain (the "bait"), and a library of potential interaction partners is fused to an activation domain (the "prey"). If the bait and prey proteins interact, they bring the two domains of the transcription factor together, activating reporter genes. This method can be used to screen for novel interaction partners of CTAG2. springernature.com

Immunological Assays for Epitope Mapping and T-Cell Responses

A significant area of CTAG2 research focuses on its ability to elicit an immune response, particularly T-cell responses, in cancer patients. d-nb.info This makes it a potential target for cancer immunotherapies.

Epitope mapping is the process of identifying the specific regions (epitopes) of an antigen that are recognized by the immune system, such as by antibodies or T-cell receptors. nih.govyoutube.com For CTAG2, researchers are particularly interested in identifying T-cell epitopes, which are short peptides presented by major histocompatibility complex (MHC) molecules on the surface of cancer cells. The ORF2 (1-11) peptide is a known HLA-A*0201-binding epitope. nih.gov Assays to map these epitopes often involve stimulating T-cells from patients or healthy donors with overlapping synthetic peptides covering the entire CTAG2 protein sequence and measuring the T-cell response. abzena.com

Various assays are used to measure T-cell responses to CTAG2 epitopes like ORF2 (1-11). The IFN-γ ELISPOT (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method used to quantify the number of T-cells that secrete interferon-gamma (IFN-γ) upon stimulation with a specific antigen. d-nb.info This assay has been used to detect spontaneous T-cell responses against cancer/testis antigens in patients with testicular germ cell tumors. d-nb.info Another technique is intracellular cytokine staining (ICS) followed by flow cytometry, which can identify and quantify T-cells producing specific cytokines in response to peptide stimulation. Furthermore, pMHC multimer staining allows for the direct visualization and quantification of T-cells that have T-cell receptors specific for a particular peptide-MHC complex. d-nb.info Studies have successfully induced CD8+ T-cells specific for the CAMEL/NY-ESO-ORF2(1-11) epitope in vitro. nih.gov

Assay Principle Application for CTAG2/ORF2 (1-11)
Epitope Mapping Identifying specific antigenic regions recognized by the immune system. nih.govyoutube.comDefining T-cell epitopes within the CTAG2 protein, including ORF2 (1-11). nih.govabzena.com
IFN-γ ELISPOT Quantifies cytokine-secreting T-cells upon antigenic stimulation. d-nb.infoDetecting and measuring the frequency of T-cells responding to CTAG2 peptides in cancer patients. d-nb.info
Intracellular Cytokine Staining (ICS) Detects cytokine production within individual T-cells via flow cytometry.Characterizing the phenotype (e.g., CD4+ or CD8+) and function of CTAG2-specific T-cells.
pMHC Multimer Staining Directly identifies T-cells with receptors for a specific peptide-MHC complex. d-nb.infoQuantifying the number of T-cells specific for the ORF2 (1-11) epitope. d-nb.info

Q & A

Basic Research Questions

Q. What are the structural and functional characteristics of CTAG2 (ORF2 (1-11)), and how do they inform experimental design?

  • Answer: CTAG2 is a 18.1 kDa protein encoded by the CTAG2 gene (transcript variant 1, O75638) and contains a Myc/DDK tag in recombinant forms for detection . Its sequence includes conserved domains implicated in immunogenicity (e.g., residues 1-11 in ORF2) and nuclear localization signals. Structural studies often use recombinant CTAG2 expressed in HEK293T cells (>80% purity via SDS-PAGE) for antibody validation (e.g., IHC, ICC/IF) . Researchers should prioritize epitope mapping (e.g., peptide arrays) to distinguish CTAG2 from homologous CTAs like NY-ESO-1.

Q. How can CTAG2 expression be reliably detected across tumor types, and what methodological pitfalls should be avoided?

  • Answer: CTAG2 expression is tumor-specific and detectable via RT-qPCR (primers targeting exon-exon junctions to avoid genomic DNA amplification), immunohistochemistry (validated antibodies like anti-Myc/DDK), or flow cytometry (intracellular staining for HLA-presented epitopes). False positives may arise from cross-reactivity with other CTAs (e.g., LAGE-1); thus, antibody validation using knockout cell lines is critical . Normalize expression to housekeeping genes (e.g., GAPDH) and include testis tissue as a positive control .

Q. What is the clinical and prognostic significance of CTAG2 expression in solid tumors and hematologic malignancies?

  • Answer: CTAG2 is aberrantly expressed in melanoma, ovarian cancer, and gliomas, correlating with advanced disease stages and poor survival . In hematologic cancers (e.g., AML), its expression is linked to hypomethylation at CpG islands. Use Kaplan-Meier analysis with log-rank tests to assess survival correlations and Cox regression to adjust for confounders (e.g., tumor stage, age) .

Advanced Research Questions

Q. How does epigenetic regulation (e.g., DNA methylation, histone acetylation) control CTAG2 expression, and how can this be experimentally modulated?

  • Answer: CTAG2 is silenced in normal tissues via promoter hypermethylation. Demethylating agents (e.g., 5-aza-2’-deoxycytidine) restore expression in vitro, measurable via pyrosequencing or MSP (methylation-specific PCR) . Combine with HDAC inhibitors (e.g., trichostatin A) to enhance chromatin accessibility. For mechanistic studies, perform ChIP-seq for H3K27ac or DNase-seq to map regulatory regions .

Q. What experimental models best recapitulate CTAG2’s role in tumor immune evasion or genomic instability?

  • Answer: Use CRISPR/Cas9-engineered CTAG2-knockout tumor cells to assess changes in HLA class I presentation (via mass spectrometry) or T-cell recognition (cytolytic assays with CTAG2-specific T-cell clones) . In vivo, syngeneic models with CTAG2-expressing tumors can test vaccine efficacy (e.g., peptide-pulsed dendritic cells). For genomic instability, analyze micronuclei formation or chromosomal aberrations via karyotyping in CTAG2-overexpressing cells .

Q. How can CTAG2-specific T-cell responses be quantified and enhanced for immunotherapy development?

  • Answer: Isolate CTAG2-reactive T-cells using HLA-peptide tetramers (e.g., HLA-A*02:01-restricted ORF2 (1-11) epitopes). Enhance responses by combining checkpoint inhibitors (e.g., anti-PD-1) with CTAG2-targeted vaccines. Validate using ELISpot (IFN-γ secretion) and multiplex cytokine assays . For adoptive cell therapy, engineer TCR-transduced T-cells and assess tumor lysis in 3D spheroid co-cultures .

Q. What are the challenges in reconciling contradictory data on CTAG2’s role as an oncogene versus a bystander antigen?

  • Answer: Contradictions arise from tissue-specific contexts and experimental models. Address this by:

  • Performing gain/loss-of-function studies across multiple cell lines (e.g., melanoma vs. ovarian cancer).
  • Integrating RNA-seq and proteomics to distinguish driver mutations from passenger effects.
  • Validating findings in patient-derived xenografts (PDXs) with intact immune systems .

Methodological Best Practices

  • Antibody Validation: Include controls for specificity (e.g., siRNA-mediated CTAG2 knockdown, recombinant protein competition assays) .
  • Data Reproducibility: Follow ARRIVE guidelines for preclinical studies and report negative results to mitigate publication bias .
  • Data Contradictions: Use multivariate analysis to account for tumor heterogeneity and batch effects in multi-center studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.